N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide
Description
N-(3-{[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide is a heterocyclic compound characterized by a fused dithiolo[3,4-c]quinoline core substituted with a dimethyl group and an acetamide-functionalized phenyl moiety.
Properties
Molecular Formula |
C20H19N3OS2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[3-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3OS2/c1-12(24)21-13-7-6-8-14(11-13)22-19-17-15-9-4-5-10-16(15)23-20(2,3)18(17)25-26-19/h4-11,23H,1-3H3,(H,21,24) |
InChI Key |
SZSTVVMKCXBDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide typically involves the condensation of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with an appropriate amine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithiolo ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted acetamides.
Scientific Research Applications
N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various cellular processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules, focusing on core frameworks, substituents, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Variations: The target compound’s dithiolo[3,4-c]quinoline core is distinct from thiazole () or thiazolidinone () systems. The dithiolo ring may confer redox activity or enhanced π-π stacking compared to sulfur/nitrogen heterocycles in analogs . Chromen-4-one derivatives () prioritize halogenated aromatic systems for metabolic stability, whereas the target compound uses methyl groups for steric bulk .
Substituent Effects: The 3-acetamidophenyl group in the target compound contrasts with dichlorophenyl () or dimethylphenyl () substituents. Acetamide’s hydrogen-bonding capacity may improve aqueous solubility relative to lipophilic halogen/methyl groups . Dimethyl groups on the dithioloquinoline core (target compound) vs. trimethyl in ’s analog suggest tailored steric effects for target engagement .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels ’s use of CS₂ and K₂CO₃ for dithiolane ring formation, followed by acetamide coupling .
- Carbodiimide-mediated coupling () and Suzuki cross-coupling () highlight diverse strategies for introducing acetamide or aromatic groups .
Biological Implications: While ’s thiazolidinone derivatives target monoamine oxidases (MAOs), the target compound’s dithioloquinoline core may interact with redox-sensitive enzymes or DNA due to its conjugated system .
Biological Activity
N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dithioloquinoline moiety. The presence of the dithiol group is significant as it is known to participate in redox reactions, which can influence biological activity. The molecular formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities:
- Inhibition of Protein Kinases : A study highlighted that derivatives of dithioloquinoline showed significant inhibitory effects on several protein kinases, including JAK3 and NPM1-ALK. The IC50 values for these interactions were reported as low as 0.25 µM for NPM1-ALK and 0.36 µM for JAK3, indicating potent activity against these targets .
- Antitumor Activity : The compound is predicted to have antitumor effects with probabilities exceeding 50% based on computational models. This suggests a potential for development as an anticancer agent .
Table 1: Biological Activity Profile of Dithioloquinoline Derivatives
| Compound | Target Protein | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2a | NPM1-ALK | 0.25 | Inhibition |
| 2b | JAK3 | 0.36 | Inhibition |
| 2c | cRAF[Y340D] | 0.78 | Moderate Inhibition |
| 2q | JAK3 | 0.46 | High Inhibition |
The above table summarizes key findings from in vitro studies demonstrating the inhibitory effects of various derivatives on target proteins associated with cancer progression.
Case Studies
- Study on Dithioloquinoline Derivatives : A specific study focused on the synthesis and biological evaluation of dithioloquinoline derivatives found that several compounds exhibited strong inhibition against multiple kinases involved in cancer signaling pathways. The results suggested that these compounds could serve as lead candidates for further drug development aimed at treating cancers associated with aberrant kinase activity .
- ADMET Properties : Additional research assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds. It was found that many derivatives displayed favorable ADMET profiles, which are crucial for their viability as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
